molecular formula C12H15ClN2O2 B2434854 2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide CAS No. 721900-06-7

2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide

Cat. No.: B2434854
CAS No.: 721900-06-7
M. Wt: 254.71
InChI Key: VTCGNTYQBBRWBX-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide is a chemical compound with a complex structure that includes a chloro group, a methyl group, and a carbamoyl group attached to an acetamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-9-3-5-10(6-4-9)14-11(16)8-15(2)12(17)7-13/h3-6H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCGNTYQBBRWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide include other acetamide derivatives with different substituents on the acetamide backbone. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide, with the molecular formula C12H15ClN2O2C_{12}H_{15}ClN_{2}O_{2}, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation, potentially through interactions with specific molecular targets involved in cell cycle regulation and apoptosis. For instance, the compound has shown effectiveness against various cancer cell lines, although detailed mechanisms are still under investigation.

Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against hepatitis B virus (HBV). Its structural characteristics suggest it may interfere with viral replication processes. In vitro studies have reported significant inhibition of HBV, indicating its potential as a therapeutic agent in antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloro group allows for nucleophilic substitution reactions, which may facilitate interactions with biological macromolecules.
  • Hydrolysis : The compound can undergo hydrolysis, leading to the formation of biologically active derivatives that may enhance its therapeutic efficacy.
  • Binding Affinity : Interaction studies have revealed that the compound binds to various enzymes and receptors implicated in cancer progression and viral replication, suggesting a multifaceted mode of action.

Synthesis and Structural Analysis

The synthesis of this compound typically involves straightforward organic reactions that allow for efficient production while minimizing by-products. The synthetic pathway often includes:

  • Formation of the carbamoyl group.
  • Introduction of the chloro substituent.
  • Methylation to achieve the final structure.

This synthetic route is advantageous for producing derivatives with varied biological activities by altering substituents on the phenyl ring or modifying functional groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
2-chloro-N-(4-methylphenyl)acetamideC9H10ClNOC_9H_{10}ClNOLacks carbamoyl methyl group; simpler structure.
2-chloro-N-(3-fluorophenyl)acetamideC8H7ClFNOC_8H_7ClFNOFluorine substitution alters electronic properties.
2-chloro-N,N-bis(4-fluorophenyl)acetamideC12H8ClF2N2OC_{12}H_8ClF_2N_2OContains two fluorinated phenyl groups; enhanced lipophilicity.
2-chloro-N-(3-nitrophenyl)acetamideC9H8ClN2O3C_9H_8ClN_2O_3Nitro group introduces strong electron-withdrawing effects.

This table illustrates how structural modifications can influence biological activity and pharmacological profiles.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antiviral Efficacy

Another research effort focused on the compound's antiviral potential against HBV. In vitro assays showed that at concentrations as low as 5 μM, the compound significantly reduced viral load, suggesting it could serve as a lead compound for further drug development targeting hepatitis viruses .

Q & A

Q. What are optimized synthetic routes for 2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of chloroacetamide derivatives with substituted phenylcarbamoyl intermediates. For example, analogous chloroacetamide syntheses often use POCl₃-mediated cyclization or reflux with acetic anhydride for acetylation steps . Yield optimization may involve solvent selection (e.g., ethanol for slow crystallization ), stoichiometric control of reactive groups (e.g., sulfonamide intermediates ), and temperature modulation during cyclization . Purity can be enhanced via recrystallization from ethanol or acetone-water mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be analyzed?

  • Methodological Answer :
  • IR Spectroscopy : Confirm C=O (amide I band ~1650–1700 cm⁻¹), N-H (amide II ~1550 cm⁻¹), and C-Cl (~600–800 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify methyl groups (N-methyl at ~2.8–3.1 ppm; 4-methylphenyl at ~2.3 ppm), chloroacetamide CH₂ (~4.0–4.5 ppm), and aromatic protons (7.0–7.5 ppm) .
  • Mass Spectrometry (ESI/LC-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with chloroacetamide cleavage .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with in vitro antibacterial assays (e.g., MIC against S. aureus or E. coli ) and cytotoxicity profiling (MTT assay on mammalian cell lines). Structure-activity relationship (SAR) studies can prioritize modifications based on substituent effects observed in related chloroacetamides .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles/lengths (e.g., C-Cl bond polarization) and intramolecular H-bonding (e.g., C–H⋯O interactions ).
  • Molecular Docking : Screen against bacterial targets (e.g., E. coli FabH enzyme) using AutoDock Vina. Parameterize partial charges for the chloroacetamide group to assess binding affinity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing signals)?

  • Methodological Answer :
  • Use 2D NMR (COSY, HSQC) to resolve overlapping peaks (e.g., aromatic vs. amide protons) .
  • For missing NH signals, consider tautomerism or exchange broadening; analyze in DMSO-d₆ with cryoprobe-enhanced sensitivity .
  • Cross-validate with X-ray crystallography (if crystalline) to confirm spatial arrangement of substituents .

Q. What strategies are effective for synthesizing dimeric or heterocyclic derivatives of this compound?

  • Methodological Answer :
  • Dimerization : React with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions to form bisamide derivatives via Schiff base intermediates .
  • Heterocycle Synthesis : Use triazole or thiadiazole precursors in cyclization reactions with POCl₃ or thiourea . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography.

Q. How do substituent modifications (e.g., electron-withdrawing groups on the phenyl ring) impact biological activity?

  • Methodological Answer :
  • Synthesize analogs with –NO₂, –CF₃, or –OCH₃ substituents and compare bioactivity .
  • Perform QSAR modeling using Hammett constants (σ) to correlate electronic effects with MIC values.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with target proteins .

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